4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 915189-51-4
VCID: VC7048999
InChI: InChI=1S/C21H23N3O/c1-14-8-9-15(2)16(10-14)13-24-19-7-5-4-6-18(19)22-21(24)17-11-20(25)23(3)12-17/h4-10,17H,11-13H2,1-3H3
SMILES: CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C
Molecular Formula: C21H23N3O
Molecular Weight: 333.435

4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one

CAS No.: 915189-51-4

Cat. No.: VC7048999

Molecular Formula: C21H23N3O

Molecular Weight: 333.435

* For research use only. Not for human or veterinary use.

4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one - 915189-51-4

Specification

CAS No. 915189-51-4
Molecular Formula C21H23N3O
Molecular Weight 333.435
IUPAC Name 4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-1-methylpyrrolidin-2-one
Standard InChI InChI=1S/C21H23N3O/c1-14-8-9-15(2)16(10-14)13-24-19-7-5-4-6-18(19)22-21(24)17-11-20(25)23(3)12-17/h4-10,17H,11-13H2,1-3H3
Standard InChI Key NYVCYXJCLKBRKQ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C

Introduction

The compound 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one is a complex organic molecule featuring a benzodiazole core, a pyrrolidinone moiety, and a 2,5-dimethylphenyl substituent. This unique combination of structural elements imparts specific chemical and biological properties to the compound. Despite the lack of direct references to this specific compound in the provided search results, its structure suggests potential applications in pharmaceutical research due to its similarity to other biologically active compounds.

Synthesis

The synthesis of compounds with similar structures typically involves multiple steps:

  • Formation of the Benzodiazole Core: This often involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.

  • Introduction of the Dimethylbenzyl Group: Alkylation of the benzodiazole core with 2,5-dimethylbenzyl chloride under basic conditions.

  • Attachment of the Pyrrolidinone Moiety: This might involve coupling reactions with pyrrolidinone derivatives.

Potential Biological Activities

Compounds with benzodiazole cores are known for their potential biological activities, including enzyme inhibition and receptor modulation. The specific biological activities of 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one would depend on its ability to interact with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Compound NameDescriptionBiological Activity
BenzimidazoleParent compound without additional substituents.Known for various biological activities.
2-(2,5-Dimethylphenyl)benzimidazoleSimilar aromatic substitution but lacks the pyrrolidinone side chain.Potential for biological activity due to its aromatic structure.
Pyrrolidinone DerivativesCompounds featuring a pyrrolidinone ring without the benzodiazole core.Often exhibit biological activity due to their ability to form hydrogen bonds.

Research Findings and Future Directions

While specific research findings on 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one are not available, compounds with similar structures have shown promise in various therapeutic areas. Future research should focus on synthesizing this compound and evaluating its biological activities through in vitro and in vivo studies.

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